

Chloroformamide as a Reagent: A Historical and Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroformamide

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Abstract

Chloroformamide and its salts, particularly **chloroformamide** hydrochloride, have carved a niche in synthetic organic chemistry as versatile and reactive reagents. Initially explored as a laboratory curiosity, their unique structure and reactivity have led to significant applications, most notably in the synthesis of guanidines and various nitrogen-containing heterocycles. This guide traces the historical development of **chloroformamide**, detailing its early synthesis, key chemical properties, and evolution into a valuable tool for constructing complex molecules in pharmaceutical and materials science research.

Introduction

Chloroformamide, in its salt form (typically hydrochloride), is a highly reactive compound characterized by the Cl-C(=NH)NH_2 structure. It serves as a powerful electrophile and a key building block in organic synthesis. Its utility stems from its ability to act as a precursor to the guanidinium group and as a versatile intermediate for creating diverse chemical structures, particularly in the development of agrochemicals and pharmaceuticals.^[1] Researchers value its capacity to streamline synthetic pathways and introduce amine functionalities into complex molecules.^[1]

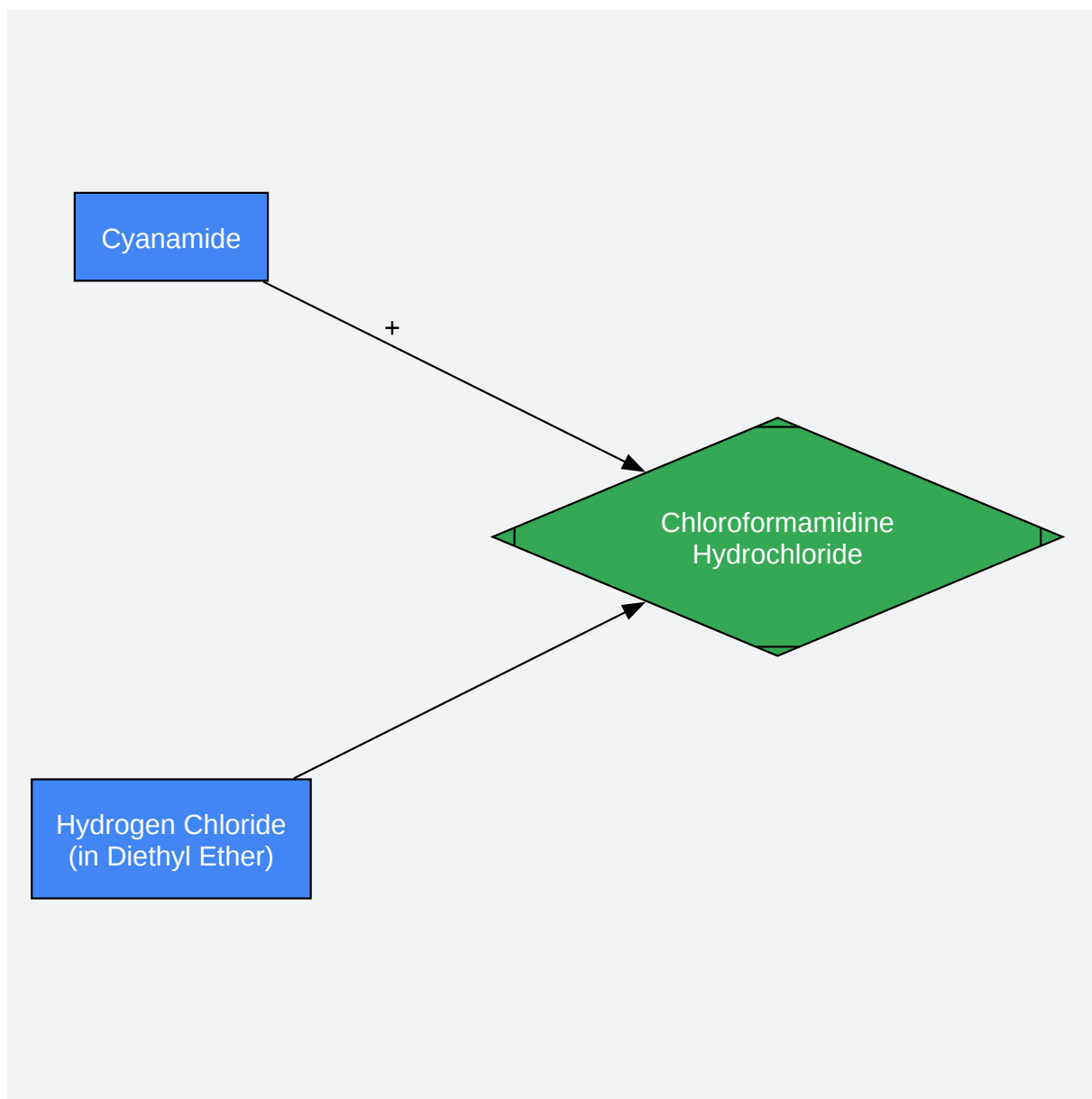
Table 1: Physicochemical Properties of **Chloroformamide** Hydrochloride

Property	Value	Reference(s)
CAS Number	29671-92-9	[1][2]
Molecular Formula	CH ₄ Cl ₂ N ₂ (or CH ₃ CIN ₂ ·HCl)	[1][3]
Molecular Weight	114.96 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	170-181 °C (decomposes)	[1]
Purity	≥ 98-99% (Typical)	[1][4]
Storage	2-8 °C, under inert atmosphere	[1]

Historical Synthesis

The preparation of **chloroformamidine** hydrochloride was historically challenging, which limited its use to that of a "laboratory curiosity." The earliest methods relied on the reaction of free cyanamide with hydrogen chloride.

A significant advancement was the development of a more direct and high-yield synthesis from cyanamide. This method, which remains a standard procedure, involves the treatment of cyanamide with an ethereal solution of hydrogen chloride under controlled temperatures.



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Caption: Early and efficient synthesis of **Chloroformamidine** HCl.

Experimental Protocol: Synthesis from Cyanamide[5]

- Reactants:
 - Cyanamide (50.0 g, 1.19 mol, 1 eq.)
 - Diethyl ether (900 ml)
 - Ethereal solution of hydrogen chloride (450 g, 29%)
- Procedure:
 - Cyanamide is dissolved in diethyl ether, and the solution is cooled to 0°C.
 - The ethereal solution of hydrogen chloride is added slowly, ensuring the reaction temperature is maintained below +5 °C.
 - Following the addition, the mixture is stirred at room temperature for a period.
 - The resulting white precipitate is collected via filtration.
 - The solid product is dried under vacuum at 30 °C.
- Result:
 - This protocol affords **chloroformamidine** hydrochloride as a white solid with a high yield.

Table 2: Quantitative Data for Synthesis from Cyanamide[5]

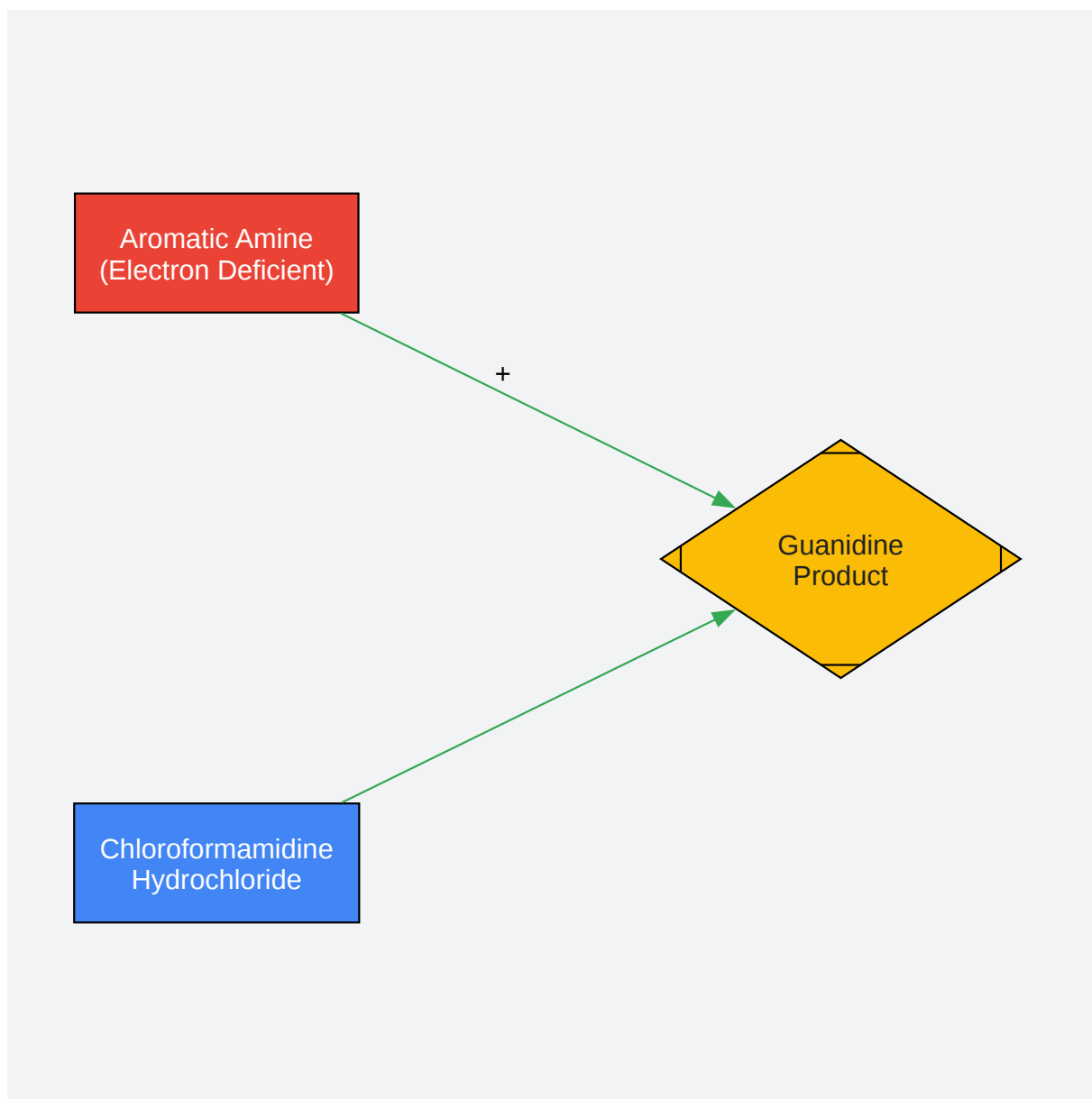
Parameter	Value
Starting Material	Cyanamide (50.0 g)
Product	Chloroformamidine hydrochloride
Product Mass	132.66 g
Yield	96.64%

Key Applications and Chemical Development

The development of **chloroformamide** as a reagent has been driven by its utility in key transformations, primarily in guanylation and heterocyclic synthesis.

Guanylation of Amines

A pivotal application of **chloroformamide** hydrochloride is its use as an efficient guanylation agent. It provides a clean and effective method for the synthesis of guanidines, a functional group prevalent in biologically active molecules. This is particularly valuable for reactions involving electron-deficient aromatic amines, which are often challenging substrates for traditional guanylation methods.^{[5][6]}



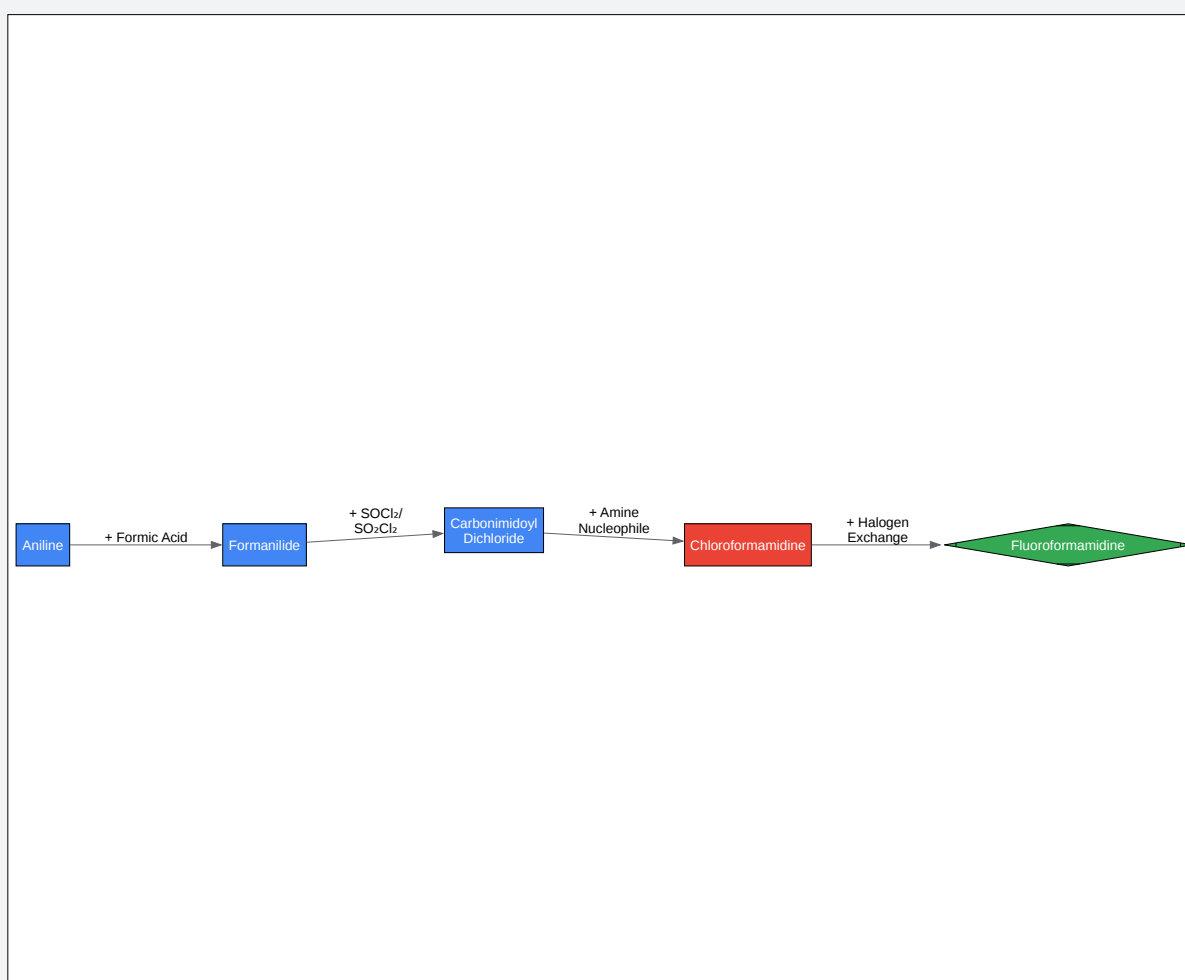
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Caption: General workflow for the guanylation of aromatic amines.

This reaction has become an improved, alternative method for synthesizing a wide variety of guanidines from pyridines, anilines, and other heterocyclic compounds.[5]

Intermediate in Multi-step Synthesis

Chloroformamidine serves as a crucial intermediate in more complex synthetic pathways. Its bifunctional nature allows for sequential reactions to build molecular complexity. A notable example is in the synthesis of fluoroformamidines, where **chloroformamidine** is generated and then subjected to a halogen exchange reaction.[7]



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Caption: **Chloroformamidine** as an intermediate in fluoroformamidine synthesis.

This pathway highlights the reagent's role as a stable, isolable intermediate that can be further functionalized, demonstrating its modularity in synthetic design.[7]

Synthesis of Heterocycles

More specialized derivatives, such as N,N-dialkyl-N'-chlorosulfonyl **chloroformamidines**, have been developed and used as versatile 1,3-dielectrophiles. These reagents react with various nucleophiles to construct a wide array of novel and uncommon heterocyclic ring systems, including oxathiadiazines and thiazotriazoles.[8][9] This has expanded the toolkit for medicinal chemists and those involved in fragment-based drug discovery.

Conclusion

From its origins as a synthetically challenging laboratory chemical, **chloroformamidine** has evolved into a cornerstone reagent in modern organic chemistry. Its historical development, marked by the optimization of its synthesis, has unlocked its potential for broader applications. For researchers and drug development professionals, **chloroformamidine** hydrochloride offers a reliable and efficient method for the synthesis of guanidines and serves as a versatile intermediate for constructing complex nitrogen-containing molecules. Its continued application in novel synthetic methodologies ensures its relevance in the ongoing quest for new bioactive compounds.

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- To cite this document: BenchChem. [Chloroformamidine as a Reagent: A Historical and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3279071#historical-development-of-chloroformamidine-as-a-reagent]

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